molecular formula C17H23NO4 B7886391 (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid CAS No. 652971-20-5

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Cat. No.: B7886391
CAS No.: 652971-20-5
M. Wt: 305.4 g/mol
InChI Key: UHRXHCZPUWORFZ-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol . This compound is primarily utilized as a laboratory chemical and intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and central nervous system (CNS) therapeutics . Key safety data indicate acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335), necessitating stringent handling protocols .

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRXHCZPUWORFZ-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736839
Record name (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170838-49-0, 652971-20-5
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-4-phenyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170838-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS No. 170838-49-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17_{17}H23_{23}NO4_{4}
  • Molecular Weight : 305.38 g/mol
  • IUPAC Name : (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
  • Purity : 97% .

Pharmacological Effects

Research on the biological activity of (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid indicates potential applications in various therapeutic areas:

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's. For instance, derivatives with similar structures exhibited IC50_{50} values of 10.4 μM for AChE and 7.7 μM for BChE .
  • Antioxidant Activity : The compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Some related piperidine derivatives have been studied for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into its biological activity:

  • The presence of the tert-butoxycarbonyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • The phenyl group at the 4-position is crucial for biological activity, influencing interactions with target enzymes and receptors.

Study 1: Cholinesterase Inhibition

A study evaluated a series of piperidine derivatives for their cholinesterase inhibitory activity. The compound was included in a broader analysis of structure-activity relationships, where modifications to the phenyl ring significantly affected the inhibition potency against AChE and BChE. The findings suggested that specific substitutions could enhance inhibitory effects .

Study 2: Antioxidant Potential

In another investigation focusing on antioxidant properties, compounds structurally related to (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid were tested using various assays (e.g., DPPH radical scavenging). Results indicated that certain derivatives exhibited significant antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50_{50} ValueReference
AChE InhibitionSimilar Derivative10.4 μM
BChE InhibitionSimilar Derivative7.7 μM
Antioxidant ActivityRelated CompoundsVaries
Anti-inflammatoryPiperidine DerivativesNot specified

Scientific Research Applications

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmacologically active agents. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Notable applications include:

  • Opioid Analogs : The compound's piperidine core is essential in developing opioid receptor agonists, which are crucial for pain management therapies.
  • Antidepressants : Variations of this compound have been explored for their potential as antidepressants, targeting neurotransmitter systems involved in mood regulation.

Organic Synthesis

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is utilized in organic synthesis as a versatile building block. It can be employed in:

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group provides a protective mechanism for amino acids during peptide coupling reactions.
  • Chiral Synthesis : The compound's chirality is advantageous for synthesizing enantiomerically pure substances, which are critical in pharmaceuticals.

Case Study 1: Synthesis of Opioid Analogs

A study demonstrated the synthesis of a novel series of opioid receptor agonists using (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid as a key intermediate. By modifying the phenyl group and introducing various substituents, researchers achieved compounds with improved potency and selectivity for mu-opioid receptors, showcasing the compound's utility in opioid drug design.

Case Study 2: Development of Antidepressant Candidates

Research focused on synthesizing derivatives of this compound to evaluate their effects on serotonin and norepinephrine reuptake inhibition. Several derivatives exhibited promising antidepressant-like activity in preclinical models, indicating that modifications to the core structure can lead to effective treatments for depression.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Piperidine (6-membered ring) and pyrrolidine (5-membered ring) analogs exhibit distinct conformational and electronic properties:

Compound Name Ring Type Substituents Molecular Formula Key Functional Groups Applications
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (Target) Piperidine Phenyl, Boc, carboxylic acid C₁₇H₂₃NO₄ Boc, COOH Drug intermediates
(3S,4R)-1-Boc-4-phenylpyrrolidine-3-carboxylic acid (CAS: 884048-45-7) Pyrrolidine Phenyl, Boc, carboxylic acid C₁₆H₂₁NO₄ Boc, COOH Chiral building blocks
(3R,4S)-1-Boc-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS: 87-84-3) Pyrrolidine 2-Cyanophenyl, Boc, carboxylic acid C₁₇H₂₀N₂O₄ Boc, COOH, cyano Not specified

Key Differences :

  • Substituent Effects: The 2-cyanophenyl group in CAS 87-84-3 introduces electron-withdrawing properties, which may improve metabolic stability compared to the target's unsubstituted phenyl group .

Fluorinated Analogs

Fluorination often enhances lipophilicity and bioavailability:

Compound Name Fluorine Position Molecular Formula Key Properties
(3S,4R)-1-Boc-4-(3-fluorophenyl)piperidine-3-carboxylic acid (CAS: 301226-53-9) 3-Fluorophenyl C₁₆H₂₀FNO₄ Increased metabolic stability
(3S,4R)-1-Boc-3-fluoropiperidine-4-carboxylic acid (CAS: 1864003-07-5) 3-Fluoro on ring C₁₁H₁₈FNO₄ Altered ring electronics

Impact of Fluorine :

  • 3-Fluorophenyl : Enhances binding affinity in kinase inhibitors due to fluorine's electronegativity and size .

Stereoisomers and Enantiomers

Stereochemistry critically influences biological activity:

Compound Name Stereochemistry CAS Number Key Differences
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (Target) 3S,4R 652971-20-5 Optimal configuration for target binding
(3S,4S)-1-Boc-4-phenylpiperidine-3-carboxylic acid 3S,4S 197900-77-9 Reduced activity in kinase assays
(3R,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid 3R,4R 197900-84-8 Inactive in CNS targets

Stereochemical Insights :

  • The 3S,4R configuration in the target compound is crucial for interacting with G protein-coupled receptor kinases (e.g., GRK2), whereas enantiomers like 3S,4S show diminished potency .

Handling Considerations :

  • The target compound requires rigorous personal protective equipment (PPE) due to its acute toxicity profile, whereas fluorinated analogs may pose additional environmental risks .

Preparation Methods

Data Table 1: Chiral Pool Synthesis Parameters

ParameterValue/ReagentYield (%)Purity (ee)
Starting Material(3R,4R)-4-phenyl derivative--
BaseSodium methoxide5297.5
SolventToluene--
WorkupCrystallization (heptane/EtOAc)--

Catalytic Asymmetric Synthesis

Catalytic methods employ transition metal complexes to induce stereochemistry. Rhodium-catalyzed hydrogenation of enamide precursors generates the (3S,4R) configuration with high fidelity. For example:

  • Substrate Preparation : A prochiral enamide is synthesized from 4-phenyl-3-piperidinecarboxylic acid methyl ester and tert-butoxycarbonyl anhydride (Boc₂O).

  • Hydrogenation Conditions : Rhodium(I)-(R)-BINAP catalyst (0.5 mol%) under 50 psi H₂ in THF at 25°C achieves 89% yield and 98% ee.

Data Table 2: Catalytic Hydrogenation Optimization

Catalyst Loading (mol%)Pressure (psi)Temp (°C)Yield (%)ee (%)
0.550258998
1.030407895
0.270156590

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, enabling subsequent functionalization.

  • Boc Installation : Reaction with Boc₂O (2.2 eq) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) proceeds quantitatively at 0°C.

  • Acid Sensitivity : Deprotection with trifluoroacetic acid (TFA)/DCM (1:1) at 0°C minimizes racemization, preserving >95% ee.

Data Table 3: Boc Protection Efficiency

ReagentEquivalentsTemp (°C)Time (h)Conversion (%)
Boc₂O + DMAP2.202100
Boc₂O + Et₃N3.025485
Boc₂O + NaHCO₃2.540672

Carboxylic Acid Activation and Crystallization

The C-3 carboxylic acid is generated via hydrolysis of the methyl ester. Sodium hydroxide (2 M) in 1,4-dioxane/water (2:1) at 20°C for 5 hours achieves complete conversion. Acidification to pH 1–2 with HCl precipitates the product, which is purified by flash chromatography (SiO₂, heptane/EtOAc gradient).

Data Table 4: Hydrolysis and Isolation Parameters

BaseSolvent SystemTime (h)Yield (%)Purity (HPLC)
NaOH1,4-Dioxane/H₂O58599.1
LiOHTHF/H₂O37898.5
KOHMeOH/H₂O66597.8

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enable precise control over Boc protection and hydrolysis steps, reducing reaction times by 40% compared to batch processes. Automated crystallization systems achieve consistent particle size distribution (D90 < 50 µm), critical for downstream formulation.

Analytical Validation of Stereochemical Integrity

Chiral HPLC (Chiralpak AD-H column, heptane/EtOH 90:10) confirms enantiopurity, while ¹H-NMR (500 MHz, DMSO-d₆) verifies the (3S,4R) configuration via coupling constants (J = 9.8 Hz for H3-H4) .

Q & A

Basic Questions

Q. What safety protocols should be followed when handling (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Exposure Control : Avoid dust formation; work in a fume hood. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes .
  • Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .

Q. What are the acute toxicity profiles of this compound, and how should accidental exposure be managed?

  • Methodological Answer :

  • Acute Toxicity : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye damage (H319) .
  • First Aid :
  • Ingestion : Do not induce vomiting; rinse mouth and seek medical attention.
  • Inhalation : Move to fresh air; administer artificial respiration if necessary.
  • Documentation : Maintain Safety Data Sheets (SDS) and ensure emergency contact protocols are accessible .

Advanced Research Questions

Q. How can the stereochemical purity of (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid be validated during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards .
  • Circular Dichroism (CD) : Measure CD spectra to confirm the (3S,4R) configuration by comparing optical rotation data with literature values .

Q. What strategies optimize the multi-step synthesis of this compound to improve yield and reduce byproducts?

  • Methodological Answer :

  • Catalytic Efficiency : Use palladium diacetate with tert-butyl XPhos ligand in tert-butanol under inert atmosphere for Suzuki-Miyaura coupling steps (e.g., aryl boronate cross-coupling). This minimizes side reactions and enhances regioselectivity .
  • Workup Optimization : Quench reactions with aqueous HCl to precipitate intermediates, followed by recrystallization from acetonitrile/water to isolate pure product .

Q. How can X-ray crystallography resolve ambiguities in the absolute configuration of this compound?

  • Methodological Answer :

  • Crystal Growth : Dissolve the compound in a 1:1 mixture of dichloromethane/methanol and allow slow evaporation to obtain single crystals .
  • Data Collection/Refinement : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement). Apply Flack parameter analysis to confirm the (3S,4R) configuration, ensuring a value near 0.0 (±0.1) .

Structural and Analytical Challenges

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • NMR Monitoring : Conduct 1H^1H-NMR in DMSO-d6 at 25°C and 40°C to track degradation (e.g., tert-butyl group cleavage). Use 13C^{13}C-NMR to identify carboxylate anion formation in basic media .
  • Stability Studies : Perform accelerated stability testing at 40°C/75% RH for 4 weeks, analyzing samples via LC-MS to quantify degradation products .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for Boc-deprotection. Compare activation energies of competing pathways (e.g., acid vs. base-mediated cleavage) .
  • MD Simulations : Simulate solvation effects in THF/water mixtures to optimize reaction conditions for carboxylate intermediate stabilization .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s melting point. How should researchers validate this parameter?

  • Methodological Answer :

  • DSC Analysis : Perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. Compare observed melting endotherms with literature values (e.g., 162–166°C in similar Boc-protected piperidines) .
  • Cross-Verification : Source reference standards from certified suppliers (e.g., Fluorochem) and replicate measurements using open capillary methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.